2-(2-Hydroxyphenyl)acetamide
Overview
Description
2-(2-Hydroxyphenyl)acetamide, also referred to as N-(2-hydroxy phenyl) acetamide in the literature, has been the subject of various studies due to its potential pharmacological properties. It has been investigated for its anti-arthritic and anti-inflammatory activities, particularly in the context of adjuvant-induced arthritis in rats. The compound has shown promising results in reducing pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-arthritic agent .
Synthesis Analysis
The synthesis of N-(2-hydroxyphenyl)acetamide and its derivatives has been explored through various chemical reactions. One study describes the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds were characterized by NMR, FTIR, and X-ray analysis . Another synthesis approach involved the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce benzoxazasiline derivatives . Additionally, substituted N-(2-hydroxyphenyl)acetamides have been synthesized from various nitrophenols and characterized using mass spectrometry and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of N-(2-hydroxyphenyl)acetamide derivatives has been extensively studied. X-ray crystallography has been used to determine the structures of these compounds, revealing the presence of intra- and intermolecular hydrogen bonds . The electronic behavior of these hydrogen bonds was further investigated using Natural Bond Orbital (NBO) studies . Another study focused on the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, highlighting the role of non-covalent interactions in the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of N-(2-hydroxyphenyl)acetamide has been explored through its interaction with various reagents. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide have been shown to undergo hydrolysis to form silanols and react with alcohols to transform into silanes . The study of dynamic NMR properties of related compounds has also provided insights into the reactivity and stability of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives have been characterized using various analytical techniques. IR and MS spectroscopy have been employed to analyze the products of synthesis reactions, allowing for the assignment of characteristic peaks and the identification of molecular structures . The synthesis of novel acetamides has also been reported, with the structures confirmed by elemental analysis and NMR spectroscopy .
Scientific Research Applications
Synthesis and Drug Development
- 2-(2-Hydroxyphenyl)acetamide, also known as N-(2-Hydroxyphenyl)acetamide, has been explored for its role as an intermediate in the natural synthesis of antimalarial drugs. Research demonstrates its effective chemoselective monoacetylation using different acyl donors, optimizing the process for pharmaceutical applications (Magadum & Yadav, 2018).
Anti-Inflammatory and Anti-Arthritic Properties
- Studies have investigated the anti-arthritic and anti-inflammatory properties of N-(2-Hydroxyphenyl)acetamide. In animal models, such as adjuvant-induced arthritic rats, this compound has shown to significantly reduce pro-inflammatory cytokines and oxidative stress markers, suggesting potential therapeutic benefits in conditions like arthritis (Jawed, Shah, Jamall, & Simjee, 2010).
Chemical Modifications and Derivatives
- The chemical structure and properties of N-(2-Hydroxyphenyl)acetamide have been modified to create various derivatives. For example, silylated derivatives of this compound have been synthesized and analyzed using NMR spectroscopy, X-ray analysis, and other methods, expanding the chemical understanding of this compound and its potential applications (Nikonov et al., 2016).
Photocatalytic Degradation Studies
- N-(4-Hydroxyphenyl)acetamide, a related compound, has been the subject of photocatalytic degradation studies. These studies provide insights into the environmental impact and breakdown of pharmaceutical compounds like acetaminophen, furthering the understanding of their lifecycle and potential ecological effects (Jallouli et al., 2017).
Bioactivity and Pharmacokinetics
- The bioactivity and pharmacokinetic properties of N-(2-Hydroxyphenyl)acetamide and its derivatives have been examined. These studies contribute to the development of new drugs and therapeutic agents, understanding their mechanisms of action, efficacy, and safety profiles (Fayed et al., 2021).
Future Directions
The future directions of “2-(2-Hydroxyphenyl)acetamide” research could involve further exploration of its therapeutic potentials, particularly in the treatment of GBM as a single agent or in combination with Temozolomide . Additionally, more research is needed to fully understand its mechanism of action and potential applications in other medical conditions.
properties
IUPAC Name |
2-(2-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEGHCREQHYERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176990 | |
Record name | 2-(2-Hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)acetamide | |
CAS RN |
22446-40-8 | |
Record name | 2-Hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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